molecular formula C19H18F3N3O2 B2967256 3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane CAS No. 2108284-91-7

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2967256
CAS No.: 2108284-91-7
M. Wt: 377.367
InChI Key: YHAXJXQLGUFPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[321]octane is a complex organic compound that features a unique structure combining pyridine and azabicyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the preparation of the pyridine and azabicyclo intermediates. The trifluoromethyl group is introduced through a radical trifluoromethylation process, which is crucial for the compound’s unique properties . The reaction conditions often involve the use of copper(I) salts and secondary ammonium salts to facilitate the formation of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives .

Scientific Research Applications

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of the trifluoromethyl group, pyridine rings, and azabicyclo framework. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications .

Properties

IUPAC Name

(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c20-19(21,22)17-6-3-12(10-24-17)18(26)25-13-4-5-14(25)9-16(8-13)27-15-2-1-7-23-11-15/h1-3,6-7,10-11,13-14,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXJXQLGUFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CN=C(C=C3)C(F)(F)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.